Propan-2-yl dodec-5-enoate
Description
Propan-2-yl dodec-5-enoate (isopropyl dodec-5-enoate) is an ester comprising a propan-2-yl (isopropyl) alcohol moiety esterified with dodec-5-enoic acid. The compound features a Z-configured double bond at the fifth carbon of the dodecenoate chain.
Properties
CAS No. |
71597-90-5 |
|---|---|
Molecular Formula |
C15H28O2 |
Molecular Weight |
240.38 g/mol |
IUPAC Name |
propan-2-yl dodec-5-enoate |
InChI |
InChI=1S/C15H28O2/c1-4-5-6-7-8-9-10-11-12-13-15(16)17-14(2)3/h9-10,14H,4-8,11-13H2,1-3H3 |
InChI Key |
FZKDUKQTAKMKBR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC=CCCCC(=O)OC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Propan-2-yl dodec-5-enoate can be synthesized through the esterification of 5-dodecenoic acid with propan-2-ol (isopropanol). The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the acid to the ester .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of heterogeneous catalysts such as ion-exchange resins can also be employed to streamline the esterification process and reduce the need for extensive purification steps .
Chemical Reactions Analysis
Types of Reactions: Propan-2-yl dodec-5-enoate can undergo various chemical reactions, including:
Hydrogenation: The double bond in the hydrocarbon chain can be hydrogenated to form .
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield and .
Oxidation: The compound can be oxidized to form dodecanoic acid derivatives.
Common Reagents and Conditions:
Hydrogenation: Catalysts such as (Pd/C) are commonly used under hydrogen gas (H2) atmosphere.
Hydrolysis: Acidic hydrolysis typically uses (HCl), while basic hydrolysis uses (NaOH).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) are used.
Major Products:
Hydrogenation: Propan-2-yl dodecanoate
Hydrolysis: 5-Dodecenoic acid and propan-2-ol
Oxidation: Dodecanoic acid derivatives
Scientific Research Applications
Propan-2-yl dodec-5-enoate has various applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving lipid metabolism and enzyme interactions.
Mechanism of Action
The mechanism of action of propan-2-yl dodec-5-enoate involves its interaction with biological membranes and enzymes. The ester functional group can undergo hydrolysis by esterases, releasing the corresponding acid and alcohol. These products can then participate in various metabolic pathways, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
Alcohol Chain Length and Stereochemistry
- Chain Length: Shorter alcohol chains (e.g., propan-2-yl vs. However, biological activity depends on receptor specificity; for Jordanita notata, butan-2-yl dodec-5-enoate is effective, while propan-2-yl variants remain untested .
- Stereochemistry: The R-enantiomer of butan-2-yl dodec-5-enoate (EFETOV-S-5) is bioactive for J. This suggests chiral recognition in olfactory receptors, which may extend to propan-2-yl analogues .
Double Bond Position in the Acid Chain
- Position 5 vs. 2 or 7: Butan-2-yl dodec-5-enoate and dodec-7-enoate are effective attractants for J. notata, whereas dodec-2-enoate (EFETOV-2) targets other Zygaenidae species. The double bond position alters molecular geometry, affecting receptor binding .
Physicochemical Properties
- Solubility : Increased hydrophobicity from longer alcohol chains (butan-2-yl) may reduce water solubility, favoring sustained release in rubber dispensers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
